N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide
Description
This compound belongs to a class of indole-carboxamide derivatives featuring a pyrrolidin-2-one (2-oxopyrrolidine) core substituted with a 4-fluoro-3-methylphenyl group. Its structure combines an indole-5-carboxamide scaffold, which is prevalent in bioactive molecules targeting enzymes and receptors, with a fluorinated aromatic system and a lactam ring.
Properties
IUPAC Name |
N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-12-10-15(3-4-16(12)21)24-9-7-18(20(24)26)23-19(25)14-2-5-17-13(11-14)6-8-22-17/h2-6,8,10-11,18,22H,7,9H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUZUFAPMNMBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(C2=O)NC(=O)C3=CC4=C(C=C3)NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-fluoro-3-methylbenzaldehyde with pyrrolidinone under acidic conditions to form the intermediate. This intermediate is then reacted with indole-5-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in Indole-Carboxamide Derivatives
Key structural analogs and their differentiating features are summarized below:
Key Observations:
- Fluorine Positioning : The target compound’s 4-fluoro-3-methylphenyl group contrasts with analogs like N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide , which places fluorine on the indole ring. Fluorine at the phenyl ring (meta/para) may alter electronic properties and binding interactions .
- Pyrrolidinone vs.
- Stereochemistry : Analog highlights the role of stereochemistry in modulating activity, suggesting the target compound’s 3D configuration could critically impact efficacy .
Physicochemical and Spectroscopic Comparisons
NMR and IR Data:
- Target Compound: Predicted ^1H-NMR signals include aromatic protons from the indole (δ 7.0–8.5 ppm) and pyrrolidinone lactam protons (δ 2.5–3.5 ppm). IR would show C=O stretches near 1660–1680 cm⁻¹ .
- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide : Exhibits a distinct benzoyl carbonyl peak at 1666.50 cm⁻¹ (IR) and aromatic proton multiplicity in ^1H-NMR (δ 7.3–7.86 ppm).
Solubility and Stability:
- The 4-methyl group on the phenyl ring in the target compound may enhance lipid solubility compared to non-methylated analogs (e.g., ). Thiadiazole-containing analogs () likely exhibit higher aqueous solubility due to polar heterocycles.
Research Implications and Unanswered Questions
- Biological Activity : While the target compound’s indole-5-carboxamide motif is associated with kinase inhibition (e.g., JAK/STAT pathways ), its exact target remains unverified.
- Optimization Potential: Introducing electron-withdrawing groups (e.g., CF3, as in ) or chiral centers (as in ) could refine activity.
Biological Activity
N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide, also referred to as compound P316-0704, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 351.4 g/mol. The compound features a complex structure that includes an indole moiety and a pyrrolidine ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 1775296-42-8 |
| Structure | Includes indole and pyrrolidine rings |
Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific receptors and enzymes. Notably, it has shown potential as an inhibitor of certain pathways involved in inflammation and pain modulation.
Structure-Activity Relationships (SAR)
The SAR studies suggest that modifications to the indole and pyrrolidine components can significantly influence the compound's efficacy and selectivity. For instance, the presence of the fluorine atom on the phenyl ring enhances lipophilicity, affecting the compound's bioavailability and receptor binding affinity.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of similar indole derivatives and found that compounds with structural similarities to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro .
- Dopaminergic Activity : In chemoproteomic analyses, it was observed that related compounds could modulate dopaminergic pathways, suggesting potential applications in neuropharmacology . The compound's ability to influence dopamine release indicates its relevance in treating neurological disorders.
- Enzyme Inhibition : The compound has been assessed for its inhibitory effects on various enzymes involved in inflammatory processes. Preliminary results indicated promising IC50 values against specific targets, highlighting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
